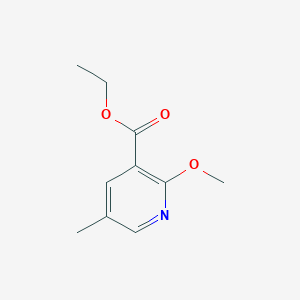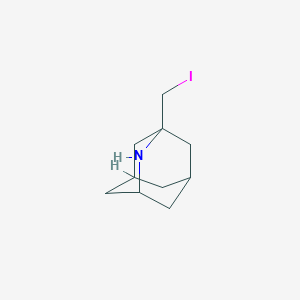
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl(2 inverted exclamation marka-amino-1,1 inverted exclamation marka-biphenyl-2-yl) palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl(2 inverted exclamation marka-amino-1,1 inverted exclamation marka-biphenyl-2-yl) palladium(II) is a complex organometallic compound. It is widely used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its ability to enhance the reactivity and selectivity of palladium catalysts, making it a valuable tool in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as aryl halides and bases like potassium tert-butoxide are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl is extensively used in scientific research, particularly in the following areas:
Wirkmechanismus
The mechanism by which 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl exerts its effects involves its coordination to palladium. The compound acts as a ligand, stabilizing the palladium center and enhancing its reactivity. This coordination facilitates the formation of palladium complexes that are highly active in catalytic processes. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-nitrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another ligand used in palladium-catalyzed reactions.
2-(Di-tert-butylphosphino)biphenyl: Known for its steric bulk and electron-donating properties.
Uniqueness
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl is unique due to its combination of steric and electronic properties, which enhance the reactivity and selectivity of palladium catalysts. Its ability to stabilize palladium intermediates and facilitate various catalytic processes sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C38H46ClN2PPd- |
|---|---|
Molekulargewicht |
703.6 g/mol |
InChI |
InChI=1S/C26H36NP.C12H10N.ClH.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H;/p-1 |
InChI-Schlüssel |
YEIIUESTTLFWDU-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)










![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)

